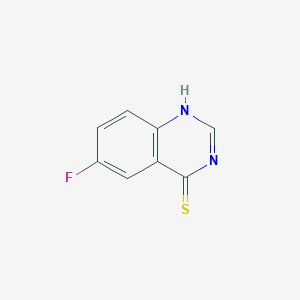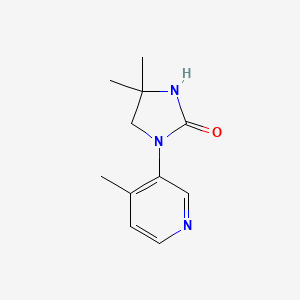
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is a compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI typically involves the functionalization of thiophene with oligoethylene glycol side chains. One common method is the reaction of thiophene with methoxyethoxyethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in chloroform or sulfuric acid in acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. In materials science, its unique structure allows for efficient charge transport and conductivity, making it suitable for use in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-(methoxyethoxyethoxy)thiophene): Similar in structure but with different side chain lengths.
Poly(3-(methoxyethoxybutyl)thiophene): Exhibits different electronic and ionic conductivity properties.
Uniqueness
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is unique due to its specific side chain configuration, which provides a balance between ionic and electronic conductivity. This makes it particularly suitable for applications in mixed ionic/electronic conductors (MIECs) and other advanced materials .
Propriétés
Formule moléculaire |
C10H16O3S |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene |
InChI |
InChI=1S/C10H16O3S/c1-11-3-4-12-5-6-13-8-10-2-7-14-9-10/h2,7,9H,3-6,8H2,1H3 |
Clé InChI |
PIIDGUVJMBQEDB-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCC1=CSC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluoroaniline](/img/structure/B8509727.png)
![4-(2-Furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B8509736.png)





![N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8509780.png)

![N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B8509794.png)



